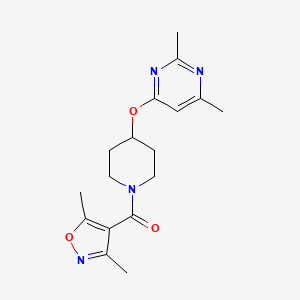
(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,5-Dimethylisoxazol-4-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises an isoxazole ring and a pyrimidine derivative, which are known for their biological activity.
1. Inhibition of Protein Targets
Research indicates that compounds similar to this compound may act as inhibitors of various protein targets involved in cancer progression. For instance, studies have shown that isoxazole derivatives can inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in several hematologic cancers. In particular, one derivative demonstrated an IC50 value of 0.003 μM against BRD4(BD1) protein, showcasing its potency in inhibiting cancer cell proliferation and inducing apoptosis .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities. For example, derivatives bearing isoxazole moieties have shown significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values indicating potent effects .
Case Studies and Experimental Data
-
Anticancer Activity
- A series of studies focused on the anticancer effects of compounds containing isoxazole rings demonstrated that they could effectively inhibit cell growth in various cancer cell lines. For example:
-
Antimicrobial Activity
- In vitro evaluations have shown that certain isoxazole derivatives possess significant antibacterial properties:
- A study reported that a related isoxazole derivative exhibited an MIC of 0.12 μg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin .
- Another study indicated that derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
- In vitro evaluations have shown that certain isoxazole derivatives possess significant antibacterial properties:
Data Table: Biological Activity Overview
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-9-15(19-13(4)18-10)23-14-5-7-21(8-6-14)17(22)16-11(2)20-24-12(16)3/h9,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDALNFZIJFQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














